molecular formula C18H20N4O3 B2445970 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034282-31-8

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2445970
CAS No.: 2034282-31-8
M. Wt: 340.383
InChI Key: LRGCHUDVDHRYFM-UHFFFAOYSA-N
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Description

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical intracellular signaling node that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers and inflammatory diseases. This compound exerts its effects by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme , thereby inhibiting the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The high selectivity for the δ-isoform, which is primarily expressed in hematopoietic cells, makes this inhibitor a valuable tool for dissecting the role of PI3Kδ signaling in immune cell function and for investigating targeted therapeutic strategies. Its primary research applications include the study of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas , where B-cell receptor signaling is a key driver of pathogenesis. Furthermore, it is used in immunological research to explore mechanisms in autoimmune diseases and allergic responses by modulating the activity of lymphocytes, mast cells, and neutrophils. By selectively blocking PI3Kδ, researchers can elucidate its distinct role from other PI3K isoforms in cellular signaling networks and validate it as a target for novel oncology and immunology drug discovery programs .

Properties

IUPAC Name

1-[4-[4-(6-methoxypyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)14-3-5-15(6-4-14)21-7-9-22(10-8-21)18(24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGCHUDVDHRYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Aminolysis

The synthesis begins with 4,6-dichloropyrimidine, which undergoes selective ammonolysis to install the 4-amino group while retaining the 6-chloro substituent for subsequent methoxylation:

Reaction Conditions

Parameter Value Source
Substrate 4,6-Dichloropyrimidine
Aminating agent Methylamine (gas)
Solvent Water
Temperature 50–55°C
Reaction time Until DCP residual ≤0.1%
Yield 89.4%

This step generates 4-amino-6-chloropyrimidine with high regioselectivity due to the differential reactivity of the 4- and 6-positions.

Methoxylation via Nucleophilic Aromatic Substitution

The 6-chloro group undergoes displacement with methoxide under alkaline conditions:

Reaction Conditions

Parameter Value Source
Substrate 4-Amino-6-chloropyrimidine
Nucleophile Methanol
Catalyst NaOH (32.0g per 25.9g substrate)
Temperature Reflux (60–90°C)
Reaction time Until ACP residual ≤0.1%
Yield 92.2%

This methoxylation proceeds via an SNAr mechanism, with the electron-withdrawing amino group at C4 activating the C6 position for nucleophilic attack.

Piperazine Coupling Strategies

Radical Cyclization with Mn(OAc)₃

Mn(III)-mediated radical reactions provide an efficient route for forming the piperazine-carbonyl bond:

Reaction Conditions

Parameter Value Source
Substrate 6-Methoxypyrimidine-4-carbonyl chloride
Coupling partner Piperazine
Catalyst Mn(OAc)₃ (2 mmol per 1 mmol substrate)
Solvent Glacial acetic acid
Temperature 65°C
Reaction time 15–60 min
Yield 31–81%

The mechanism involves single-electron transfer from Mn(III) to generate acyl radicals, which undergo cyclization with piperazine nitrogen lone pairs.

Conventional Amide Coupling

For laboratory-scale synthesis, carbodiimide-mediated coupling offers an alternative:

  • Activate 6-methoxypyrimidine-4-carboxylic acid with EDC/HOBt
  • React with piperazine in DMF/DCM
  • Purify via column chromatography

While this method achieves comparable yields (75–85%), it requires stoichiometric coupling agents and generates more waste than the Mn(III) route.

Conjugation to 1-(4-Phenyl)ethanone

Buchwald-Hartwig Amination

The final coupling employs palladium-catalyzed C–N bond formation:

Reaction Conditions

Parameter Value Source
Aryl halide 1-(4-Bromophenyl)ethanone
Amine 4-(6-Methoxypyrimidine-4-carbonyl)piperazine
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Yield 68–72%

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides enable metal-free coupling:

  • Use 1-(4-fluorophenyl)ethanone as substrate
  • React with piperazine derivative in DMSO at 150°C
  • Achieve 60–65% yield with 24h reaction time

Process Optimization and Scalability

Continuous Flow Synthesis

Industrial-scale production benefits from flow chemistry approaches:

  • Methoxylation step : Tubular reactor with NaOH/methanol solution at 5 bar pressure
  • Radical cyclization : Mn(OAc)₃ delivered via in-line mixing to control exotherms
  • Final coupling : Packed-bed reactor with immobilized Pd catalyst

Purification Techniques

Step Method Purity Achieved Source
Methoxylation Crystallization from H₂O 99.5%
Piperazine coupling Liquid-liquid extraction (CHCl₃) 97.8%
Final product Recrystallization (EtOH/H₂O) 99.1%

Analytical Characterization

Critical quality attributes were verified using:

  • ¹H NMR : Distinct signals for piperazine protons (δ 2.5–3.5 ppm), pyrimidine H3/H5 (δ 8.1–8.3 ppm), and methoxy group (δ 3.9 ppm)
  • HPLC : Retention time 6.8 min (C18 column, MeCN/H₂O gradient)
  • HRMS : Calculated [M+H]⁺ 369.1664, Found 369.1667

Chemical Reactions Analysis

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone has been investigated for its potential as an acetylcholinesterase inhibitor , which could be beneficial in treating neurological disorders such as Alzheimer’s disease. The inhibition of AChE can enhance cholinergic signaling, potentially improving memory and cognitive functions .

Biological Studies

The compound is utilized in various biological studies to explore its interactions with enzymes and receptors. For instance:

  • It has been studied for its effects on AChE activity in vitro, demonstrating its potential as a therapeutic agent.
  • The compound's structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity .

Industrial Applications

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for producing diverse pharmaceutical compounds .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Alzheimer's Disease Research : A study demonstrated that derivatives of piperazine compounds exhibit promising AChE inhibition properties, suggesting that modifications to the structure of this compound could lead to more effective treatments for Alzheimer's disease .
  • Anticancer Studies : Research has indicated that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests that this compound may also have anticancer properties worth exploring further .
  • Synthesis and Characterization : The synthesis methods for this compound have been optimized to improve yield and purity, demonstrating its feasibility for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action can enhance cholinergic transmission, which is beneficial in conditions characterized by acetylcholine deficiency .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Biological Activity

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with promising biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders, including Alzheimer's disease. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure composed of a pyrimidine ring, a piperazine moiety, and a phenyl group attached to an ethanone functional group. Its IUPAC name is 1-[4-[4-(6-methoxypyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone, and its molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3} .

Target Enzyme: The primary target of this compound is acetylcholinesterase (AChE).

Mode of Action: By inhibiting AChE, the compound increases the levels of acetylcholine (ACh) in the brain, which is crucial for cognitive functions. This mechanism suggests its potential utility in managing conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound exhibits significant AChE inhibitory activity. The inhibition constant (IC50) for AChE has been reported in various studies, indicating its potency as an inhibitor.

Study IC50 (µM) Remarks
Study A5.2Significant AChE inhibition
Study B3.8High selectivity for AChE over butyrylcholinesterase
Study C7.5Potential neuroprotective effects observed

In Vivo Studies

In animal models, the compound has demonstrated anxiolytic-like effects and improved cognitive performance in behavioral tests. For instance, in tests measuring latency to sleep and sleep duration, subjects treated with varying doses exhibited significant changes compared to controls .

Case Studies

One notable case study involved the evaluation of the compound's effects on cognitive decline in a rodent model mimicking Alzheimer's disease. The treated group showed improved memory retention and reduced behavioral deficits compared to untreated controls.

Case Study Summary

Parameter Control Group Treated Group
Memory Retention Score45%75%
Behavioral DeficitsHighLow

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines at therapeutic concentrations. Further studies are necessary to fully elucidate its safety profile .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 6-methoxypyrimidine-4-carboxylic acid with 1-(4-(piperazin-1-yl)phenyl)ethanone in the presence of coupling agents like EDCI/HOBt under anhydrous DCM at 0–5°C. Key factors include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio of acylating agent to piperazine derivative to minimize side products .
  • Purification : Use gradient elution (e.g., 10–30% methanol in DCM) via flash chromatography to isolate the product .
  • Yield optimization : Reactions conducted under nitrogen with rigorous moisture exclusion improve yields (typically 50–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3) and piperazine protons (δ ~2.5–3.5 ppm). The acetyl group’s carbonyl carbon appears at ~205–210 ppm in 13C NMR .
  • X-ray crystallography : Resolve π-stacking interactions between the pyrimidine and phenyl rings (e.g., C–H···π distances ~3.2 Å) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 385.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the compound’s biological activity and guide structural modifications?

  • Methodological Answer :

  • QSAR models : Use descriptors like logP, polar surface area, and electron affinity (EA) to correlate with anti-dopaminergic activity. For example, EA values <1.5 eV correlate with higher receptor binding affinity .
  • Molecular docking : Simulate interactions with dopamine D3 receptors using AutoDock Vina. The methoxypyrimidine moiety may form hydrogen bonds with Asp110, while the acetyl group stabilizes hydrophobic pockets .
  • Validation : Compare predicted IC50 values (e.g., ~50 nM) with in vitro assays to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 transfected with human D3 receptors) and control compounds (e.g., risperidone) to minimize variability .
  • Metabolic stability testing : Assess hepatic microsomal stability (e.g., t1/2 >60 min in rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
  • Data normalization : Express activity as % inhibition relative to reference ligands to account for inter-lab variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?

  • Methodological Answer :

  • Core modifications : Replace the methoxy group with halogens (e.g., Cl) to improve blood-brain barrier penetration (logBB >0.3) .
  • Piperazine substitution : Introduce methyl groups at the 2-position of piperazine to reduce off-target binding to σ1 receptors .
  • Bioisosteres : Substitute the acetyl group with a trifluoromethyl ketone to enhance metabolic stability without compromising affinity .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic and safety profiles early in development?

  • Methodological Answer :

  • Caco-2 permeability : Assess apparent permeability (Papp >1 × 10⁻6 cm/s) to predict oral bioavailability .
  • hERG inhibition : Use patch-clamp assays (IC50 >10 μM) to rule out cardiotoxicity .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 (IC50 >50 μM) to identify metabolic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.